N''-Butan-2-yl-N,N-diphenylguanidine
Description
N''-Butan-2-yl-N,N-diphenylguanidine is a guanidine derivative characterized by a central guanidine core (CN₃) substituted with two phenyl groups at the N and N' positions and a sec-butyl (butan-2-yl) group at the N'' position. Guanidines are strong organic bases with diverse applications in rubber vulcanization, pharmaceuticals, and materials science. The introduction of the butan-2-yl group likely modifies steric and electronic properties, influencing reactivity, stability, and applications.
Properties
CAS No. |
171767-35-4 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
2-butan-2-yl-1,1-diphenylguanidine |
InChI |
InChI=1S/C17H21N3/c1-3-14(2)19-17(18)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H2,18,19) |
InChI Key |
HEZQOQQBMKKXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=C(N)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Butan-2-yl-N,N-diphenylguanidine typically involves the reaction of N-chlorophthalimide, isocyanides, and amines. This one-pot approach provides efficient access to diverse guanidines under mild conditions . The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of guanidine derivatives, including N’'-Butan-2-yl-N,N-diphenylguanidine, often relies on large-scale chemical reactors where the reactants are combined under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’'-Butan-2-yl-N,N-diphenylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.
Scientific Research Applications
N’'-Butan-2-yl-N,N-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.
Medicine: Research is ongoing into its potential use as an antihypertensive agent and its role in inhibiting viral replication.
Industry: It is widely used as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products
Mechanism of Action
The mechanism of action of N’'-Butan-2-yl-N,N-diphenylguanidine involves its interaction with molecular targets such as enzymes and proteins. Its guanidine structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and stability. In the rubber industry, it acts as an accelerator by facilitating the cross-linking of rubber molecules, improving the material’s strength and elasticity .
Comparison with Similar Compounds
Comparison with Structural Analogs
N,N-Diphenylguanidine (DPG)
- Structure : Features two phenyl groups at the N and N' positions and a hydrogen at N''.
- Synthesis : Typically prepared via condensation of thiourea derivatives with aniline under acidic conditions .
- Key Data : Crystallizes in centrosymmetric dimers with hydrogen-bonded networks (N–H/Cl interactions: 3.08–3.54 Å) .
N''-(4-Methoxyphenyl)-N,N,N'-Trimethyl-N'-Phenylguanidine
- Structure : Methoxyphenyl substituent at N'', with methyl groups at N and N'.
- Synthesis : Reacts N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile .
- Key Data: Exhibits non-classical C–H···O hydrogen bonds (2.81 Å) and distorted trigonal planar geometry (bond angles: 115–126°) .
N-Biphenyl-2-yl-N'-(4,6-Dimethylpyrimidin-2-yl)-Guanidine
- Applications : Likely tailored for pharmaceutical or agrochemical use due to its heterocyclic moieties .
N''-Butan-2-yl-N,N-Diphenylguanidine
- Hypothesized Synthesis : Likely involves alkylation of DPG using 2-bromobutane or via direct acylation methods (e.g., DMSO/t-BuOK system, as described for acylated diphenylguanidines) .
- Structural Impact : The bulky butan-2-yl group may reduce volatility compared to DPG (VP = 1.26 mm Hg at 20°C) and alter conformational flexibility in crystal packing.
Physical and Chemical Properties
Reactivity and Stability
- DPG : Prone to oxidation and sublimation due to high volatility .
- Butan-2-yl Derivative : The sec-butyl group likely improves thermal stability and reduces sublimation. Similar alkylated guanidines show resistance to hydrolysis .
- Salt Formation : DPG forms stable salts (e.g., dihydrogenphosphite) with distinct conformations depending on counterions .
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